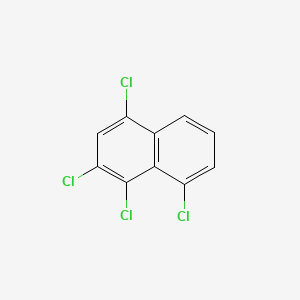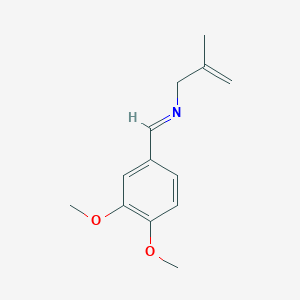
2, 1,3-Bis(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2, 1,3-Bis(hydroxymethyl)- is an organic compound that belongs to the class of hydantoins. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to release formaldehyde, making it a valuable preservative in the cosmetics industry .
準備方法
The synthesis of 2, 1,3-Bis(hydroxymethyl)- can be achieved through several methods. One common synthetic route involves the reaction of unprotected oxindoles with formalin using a chiral NdIII complex . This method is highly enantioselective and yields the desired product under mild conditions. Another approach involves the hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol using supported rhenium-promoted nickel catalysts in water . This method is efficient and environmentally friendly, making it suitable for industrial production.
化学反応の分析
2, 1,3-Bis(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be selectively hydrogenated to produce 2,5-bis(hydroxymethyl)furan using a Pt/Ni@C catalyst . This reaction is highly selective and avoids the formation of unwanted byproducts. Additionally, the compound can undergo aerobic oxidation to form furan-based aldehydes and acids . Common reagents used in these reactions include hydrogen gas, platinum, and nickel catalysts.
科学的研究の応用
2, 1,3-Bis(hydroxymethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bio-based chemicals and materials . In biology, it serves as a buffer for biological systems due to its ability to maintain a stable pH . In medicine, it is used in the development of antiviral drugs, such as A-5021, which shows strong activity against herpes simplex virus . In industry, it is used as a precursor for the synthesis of flame retardant polymers and heat storage materials .
作用機序
The mechanism of action of 2, 1,3-Bis(hydroxymethyl)- involves the release of formaldehyde, which acts as a preservative by making the environment less favorable for microorganisms . In antiviral applications, the compound is phosphorylated by viral thymidine kinases, leading to the formation of triphosphates that inhibit viral DNA polymerases . This results in the termination of viral DNA elongation and the inhibition of viral replication.
類似化合物との比較
2, 1,3-Bis(hydroxymethyl)- can be compared to similar compounds such as pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) . Both compounds have multiple hydroxyl groups, making them versatile substrates for the synthesis of polyfunctionalized derivatives. 2, 1,3-Bis(hydroxymethyl)- is unique in its ability to release formaldehyde, which is not a property of pentaerythritol. Other similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol .
特性
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-2-6-1-4(10)7(3-9)5(6)11/h8-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBPJRSGGGGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319777 |
Source


|
| Record name | ST50990035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13092-65-4 |
Source


|
| Record name | 2, 1,3-bis(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50990035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
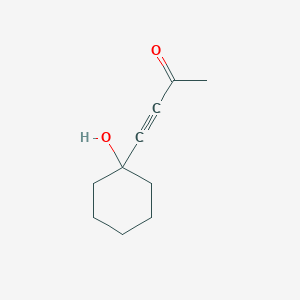
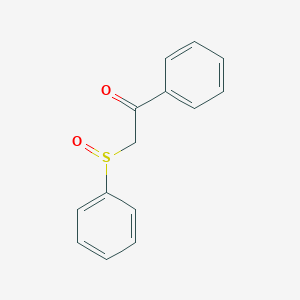

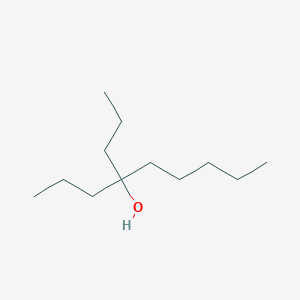
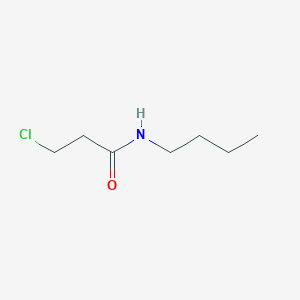


![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)


![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
